molecular formula C24H25N5O3 B2950804 9-(4-methoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione CAS No. 842977-74-6

9-(4-methoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione

Cat. No.: B2950804
CAS No.: 842977-74-6
M. Wt: 431.496
InChI Key: BTWKUGRHANVAOO-UHFFFAOYSA-N
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Description

This compound is a pyrimido-purine dione derivative characterized by a bicyclic core structure fused with substituted aromatic rings. The key structural features include:

  • A pyrimido[1,2-g]purine scaffold, which provides a rigid, planar framework conducive to intermolecular interactions.
  • A 4-methoxyphenyl group at position 9, contributing electron-donating effects that may enhance solubility or binding affinity.
  • A 3-methylbenzyl substituent at position 3, introducing steric bulk and lipophilicity.
  • A methyl group at position 1, which modulates electronic properties and metabolic stability.

Properties

IUPAC Name

9-(4-methoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3/c1-16-6-4-7-17(14-16)15-29-22(30)20-21(26(2)24(29)31)25-23-27(12-5-13-28(20)23)18-8-10-19(32-3)11-9-18/h4,6-11,14H,5,12-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWKUGRHANVAOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)C3=C(N=C4N3CCCN4C5=CC=C(C=C5)OC)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-methoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common method involves the reaction of 4-methoxybenzaldehyde with 3-(4-methylphenyl)amino-5,5-dimethylcyclohex-2-enone and 5,5-dimethyl-1,3-cyclohexanedione in an ionic liquid . The reaction conditions often include heating and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

9-(4-methoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

9-(4-methoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 9-(4-methoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs reported in the literature, focusing on substituent effects, scaffold topology, and inferred bioactivity.

Table 1: Structural and Functional Comparison

Compound Name Substituents Core Scaffold Key Differences Hypothesized Impact
Target Compound 9-(4-methoxyphenyl), 3-(3-methylbenzyl), 1-methyl Pyrimido[1,2-g]purine-2,4-dione Balanced lipophilicity; moderate steric hindrance
9-(4-Ethoxyphenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione 9-(4-ethoxyphenyl), 3-(4-methylbenzyl) Pyrimido[2,1-f]purine-2,4-dione - Ethoxy vs. methoxy at position 9
- 4-methylbenzyl vs. 3-methylbenzyl at position 3
Higher lipophilicity (ethoxy); altered binding due to benzyl substitution position
Chloro derivative 8 Chloro substituent (position unspecified) Alkaloid-derived scaffold - Halogenation vs. methoxy/benzyl groups Enhanced electrophilicity; potential for covalent binding
Pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives Acrylamide, piperazinyl groups Pyrimido[4,5-d]pyrimidinone Different fused ring system (pyrimido-pyrimidinone vs. pyrimido-purine) Varied kinase selectivity; distinct solubility profiles

Substituent-Driven Variations

  • Methoxy vs. Ethoxy’s longer alkyl chain may enhance hydrophobic interactions but reduce metabolic stability .
  • Benzyl Substituent Position : The 3-methylbenzyl group in the target compound introduces ortho-substitution effects, which could sterically hinder interactions with flat binding pockets (e.g., ATP sites) compared to the para-substituted 4-methylbenzyl analog .

Scaffold Topology and Bioactivity

  • The pyrimido[1,2-g]purine core in the target compound differs from the pyrimido[2,1-f]purine scaffold in .
  • Alkaloid-derived scaffolds (e.g., compound 8 in ) prioritize halogenation for reactivity, whereas the target compound’s methoxy and benzyl groups favor non-covalent interactions, suggesting divergent therapeutic targets .

Research Findings and Implications

While direct pharmacological data for the target compound are unavailable, structural analogs provide insights:

  • Kinase Inhibition : Pyrimido-purine diones often inhibit kinases like CDK or PIM due to their ATP-binding site compatibility. The 3-methylbenzyl group may confer selectivity for kinases with larger hydrophobic pockets .
  • Metabolic Stability : The methyl group at position 1 likely reduces oxidative metabolism, enhancing half-life compared to unmethylated analogs .
  • Click Chemistry Compatibility : The absence of propargyl or azido groups (cf. ) limits the target compound’s utility for further diversification via click chemistry, unlike alkaloid-derived derivatives .

Biological Activity

Chemical Structure and Properties

The compound belongs to the pyrimidine family, known for their diverse biological activities. Its structure includes a pyrimidine ring fused with a purine moiety, which is characteristic of many biologically active compounds. The presence of methoxy and methyl groups is significant for its pharmacological properties.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC20H22N4O2
Molecular Weight350.42 g/mol
Key Functional GroupsMethoxy (-OCH3), Methyl (-CH3)
Heterocyclic RingsPyrimidine and Purine

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor activity. For instance, pyrimidine derivatives have been shown to inhibit cell proliferation in various cancer cell lines through multiple mechanisms, including the induction of apoptosis and cell cycle arrest.

Case Study: Antitumor Efficacy

  • A study demonstrated that related pyrimidine compounds significantly inhibited the growth of breast and colon cancer cells in vitro. The mechanism involved the modulation of signaling pathways associated with cell survival and proliferation.

Antimicrobial Properties

Compounds derived from pyrimidine structures often display antimicrobial activities. The presence of specific substituents can enhance their efficacy against various pathogens.

Research Findings:

  • In vitro assays revealed that derivatives similar to the compound exhibited potent antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.

Anti-inflammatory Effects

Inflammation plays a crucial role in many chronic diseases. Compounds with pyrimidine structures have been investigated for their anti-inflammatory properties.

Mechanism of Action:

  • The compound may inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator in inflammatory responses. This inhibition can lead to reduced production of pro-inflammatory cytokines.

Table 2: Summary of Biological Activities

Activity TypeFindingsReference
AntitumorSignificant inhibition in cancer cell lines
AntimicrobialPotent activity against S. aureus and E. coli
Anti-inflammatoryInhibition of NF-κB activation

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